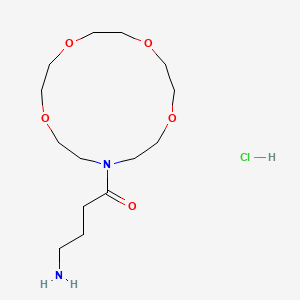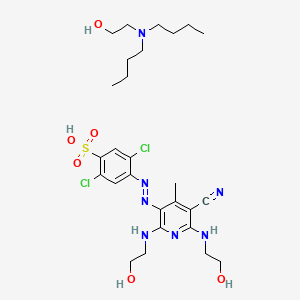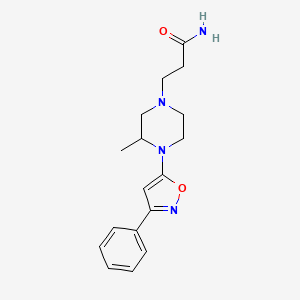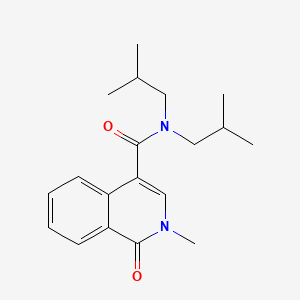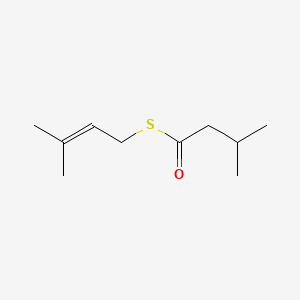
S-Prenyl thioisopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Prenyl thioisopentanoate is a chemical compound with the molecular formula C10H18OS. It is characterized by the presence of a prenyl group attached to a thioisopentanoate moiety. Prenylation, the attachment of prenyl groups to molecules, is a significant biochemical modification that influences the biological activity and properties of various compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Prenyl thioisopentanoate typically involves the prenylation of thioisopentanoate. This can be achieved through the reaction of thioisopentanoate with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
S-Prenyl thioisopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioisopentanoate moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the prenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioisopentanoates depending on the nucleophile used.
Applications De Recherche Scientifique
S-Prenyl thioisopentanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in prenylation, a post-translational modification of proteins that affects their localization and function.
Medicine: Research explores its potential therapeutic applications, including its role in modulating protein functions and signaling pathways.
Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of S-Prenyl thioisopentanoate involves its role in prenylation, where it transfers prenyl groups to target molecules. This modification can alter the molecular targets’ localization, stability, and interactions within the cell. Prenylation is crucial for the function of various proteins, particularly small GTPases involved in cellular signaling, vesicular trafficking, and cytoskeletal dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Farnesyl thioisopentanoate: Contains a farnesyl group instead of a prenyl group.
Geranylgeranyl thioisopentanoate: Contains a geranylgeranyl group.
Prenylated flavonoids: Compounds with a prenyl group attached to a flavonoid structure.
Uniqueness
S-Prenyl thioisopentanoate is unique due to its specific prenyl group attachment, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
75631-91-3 |
|---|---|
Formule moléculaire |
C10H18OS |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
S-(3-methylbut-2-enyl) 3-methylbutanethioate |
InChI |
InChI=1S/C10H18OS/c1-8(2)5-6-12-10(11)7-9(3)4/h5,9H,6-7H2,1-4H3 |
Clé InChI |
XRSCNXJBNPBYOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)SCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


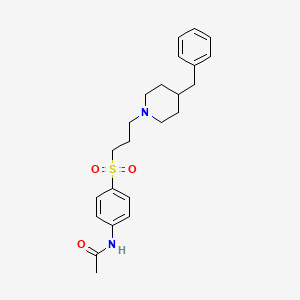

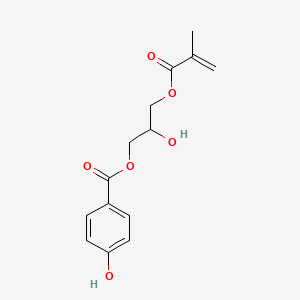
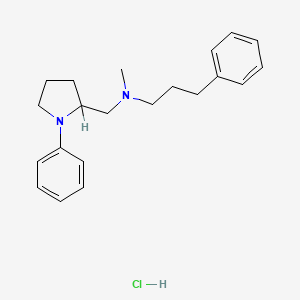
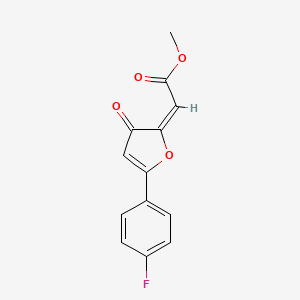
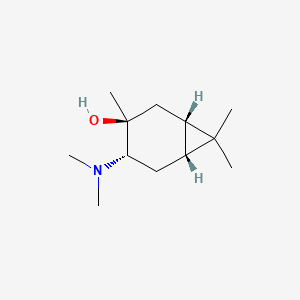
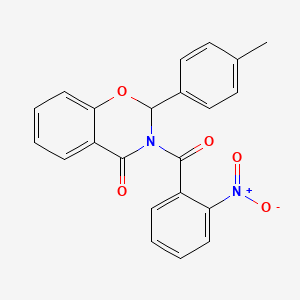
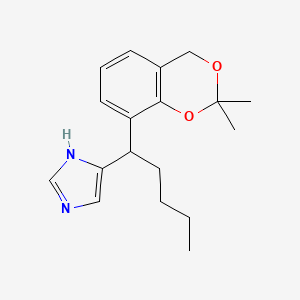
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
